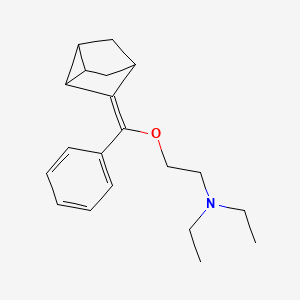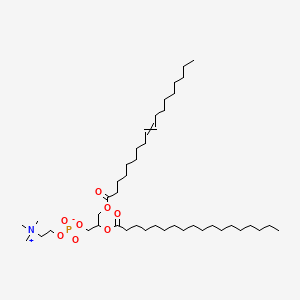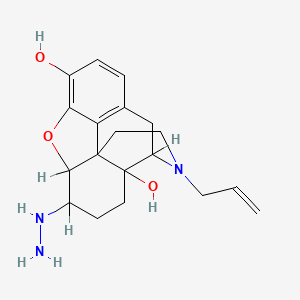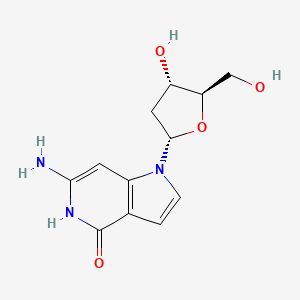![molecular formula C20H23Cl2N3O2 B1230147 1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)
1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea is a member of ureas.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure of Urea Derivatives : A study focused on the synthesis of novel urea derivatives, including 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] ureas, exploring their structures through elemental analysis, NMR, and X-ray diffraction. Some of these compounds showed promising antitumor activities (Ling et al., 2008).
Synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and Antimicrobial Activities : This research involved the synthesis of 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones. Their antimicrobial activities were evaluated, with some showing significant results compared to standard drugs (Patel & Shaikh, 2011).
Biological and Pharmacological Activities
Antibacterial Activity of Tertiary Aminoalkanols Hydrochlorides : Research on the antibacterial activity of compounds including 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides. This study contributes to the understanding of biological activities of such compounds (Isakhanyan et al., 2014).
Allosteric Antagonism in the Cerebellum : Examining the effects of 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea (PSNCBAM-1) as a cannabinoid CB1 receptor allosteric antagonist, highlighting its potential therapeutic applications in central nervous system diseases (Wang et al., 2011).
Chemical Properties and Applications
Corrosion Inhibition of Mild Steel : Investigating the inhibition effect of urea derivatives, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), on mild steel corrosion in hydrochloric acid solutions. This research is significant for industrial applications, particularly in corrosion prevention (Bahrami & Hosseini, 2012).
Inhibition of Translation Initiation for Cancer Therapy : Symmetrical N,N'-diarylureas, including derivatives of 1,3-bis(3,4-dichlorophenyl)urea, were identified as potent activators of the eIF2α kinase heme regulated inhibitor. They reduce cancer cell proliferation, demonstrating potential as anti-cancer agents (Denoyelle et al., 2012).
properties
Molecular Formula |
C20H23Cl2N3O2 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-morpholin-4-yl-1-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-14(23-20(26)24-16-7-8-17(21)18(22)13-16)19(15-5-3-2-4-6-15)25-9-11-27-12-10-25/h2-8,13-14,19H,9-12H2,1H3,(H2,23,24,26) |
InChI Key |
WJMIMXYRGJRXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



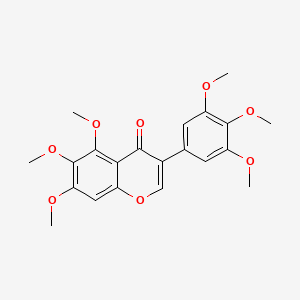
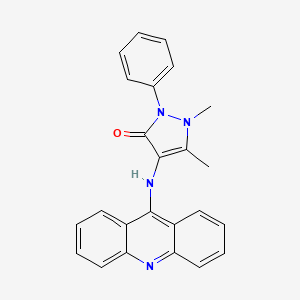
![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)
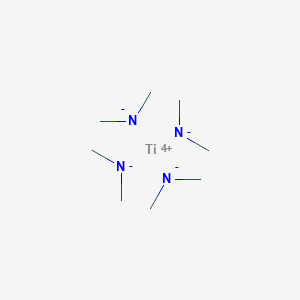
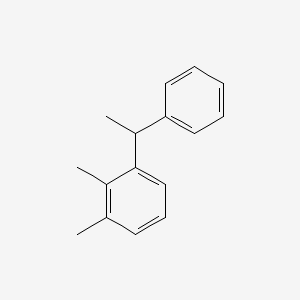
![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)

